[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate
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Overview
Description
[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. This compound is characterized by the presence of a benzoate ester group, a piperidine ring, and a formyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of [2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate typically involves the reaction of 4-formylbenzoic acid with 2-(3,5-dimethylpiperidin-1-yl)-2-oxoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates.
Scientific Research Applications
[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is used in the development of pharmaceutical compounds and as a reference standard in analytical chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of [2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to [2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate include:
[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate: This compound has a similar structure but with a benzoyl group instead of a formyl group.
2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]aniline: This compound has an aniline group instead of a benzoate ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-12-7-13(2)9-18(8-12)16(20)11-22-17(21)15-5-3-14(10-19)4-6-15/h3-6,10,12-13H,7-9,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBGGEJINPJOPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)COC(=O)C2=CC=C(C=C2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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